Cefdinir is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of cephalosporins. [, ] It exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including those producing β-lactamases. [, ] Cefdinir's role in scientific research lies in its use as a model drug for various studies including formulation development, drug delivery optimization, and investigations into bacterial resistance mechanisms.
Cefdinir is a broad-spectrum oral cephalosporin antibiotic used primarily to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and otitis media. It is effective against both gram-positive and gram-negative bacteria, making it a versatile choice in clinical settings. Cefdinir was first approved for use in the United States in 1997 and has since been widely prescribed due to its efficacy and safety profile.
Cefdinir belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is classified as a third-generation cephalosporin due to its enhanced activity against gram-negative bacteria compared to earlier generations.
The synthesis of cefdinir involves several steps, typically four or more, depending on the specific synthetic route employed. A notable method starts with 7-amino-3-vinyl-3-cephem-4-carboxylic acid, which undergoes acylation followed by hydrolysis .
The efficiency of these methods can be influenced by factors such as temperature, reaction time, and the choice of solvents .
Cefdinir has a molecular formula of CHNOS. Its structure features a beta-lactam ring characteristic of cephalosporins, along with a thiazole ring and various functional groups that contribute to its antibacterial activity.
Cefdinir undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
The synthesis typically requires careful control of reaction conditions (e.g., pH, temperature) to maximize yield and minimize impurities.
Cefdinir exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.
Relevant data regarding its solubility and stability are crucial for formulation development in pharmaceutical applications .
Cefdinir is primarily used in clinical settings for treating infections caused by susceptible strains of bacteria. Its applications include:
Additionally, cefdinir has been studied for its pharmacokinetics and potential use against resistant bacterial strains due to its broad-spectrum activity .
Cefdinir exerts its bactericidal activity through targeted disruption of bacterial cell wall biosynthesis, specifically by irreversibly binding to penicillin-binding proteins (PBPs). PBPs are membrane-associated enzymes that catalyze the final transpeptidation and carboxypeptidation reactions essential for peptidoglycan cross-linking—the structural scaffold conferring mechanical stability to the bacterial cell wall. The peptidoglycan polymer consists of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked via pentapeptide side chains. Transpeptidase activity (primarily mediated by high-molecular-weight PBPs) creates peptide bridges between adjacent glycan strands, while carboxypeptidase activity (mediated by low-molecular-weight PBPs) modulates cross-linking density [2] [6].
Cefdinir's molecular recognition profile shows high affinity for specific PBPs across bacterial species. In Streptococcus pneumoniae, it preferentially binds PBP2X and PBP2B, the primary transpeptidases responsible for septal and peripheral peptidoglycan synthesis during cell division. Binding studies reveal that cefdinir acylates the active-site serine residue in these enzymes, forming a stable ester bond that sterically blocks substrate access. This interaction halts transpeptidation, leading to aberrant cell wall formation characterized by structurally weakened areas susceptible to osmotic lysis. In Haemophilus influenzae, cefdinir demonstrates highest affinity for PBP3A/B, the key enzyme organizing the septal ring during cell division [1] [8].
Table 1: Primary Penicillin-Binding Protein Targets of Cefdinir in Common Pathogens
Bacterial Species | Primary PBP Targets | PBP Function | Biological Consequence of Inhibition |
---|---|---|---|
Streptococcus pneumoniae | PBP2X, PBP2B | Septal and peripheral transpeptidation | Defective septum formation, aberrant cell division |
Haemophilus influenzae | PBP3A/B | Divisome organization | Impaired septation, filamentation |
Escherichia coli | PBP3 (FtsI) | Septal peptidoglycan synthesis | Filamentous growth, cell lysis |
Moraxella catarrhalis | PBP1A | Glycan chain polymerization | Cell wall thinning, osmotic fragility |
The structural specificity of cefdinir arises from its β-lactam core, which mimics the D-alanyl-D-alanine terminus of peptidoglycan precursors—the natural substrate of PBPs. This molecular mimicry enables competitive binding at the enzyme's active site. Unlike earlier cephalosporins, cefdinir's aminothiazolyl oxime side chain enhances penetration through Gram-negative outer membranes, while its C3 vinyl group minimizes enzymatic hydrolysis, broadening its spectrum against common respiratory pathogens [4] [7].
The antibacterial efficacy of cefdinir correlates directly with its binding kinetics to essential PBPs. Quantitative assessments using microscale thermophoresis (MST) and biotinylated-ampicillin displacement assays provide dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) that reveal cefdinir's differential affinity across PBP isoforms. For S. pneumoniae PBP1A, cefdinir exhibits a Kd of 9.70 ± 8.24 μM—significantly lower (indicating higher affinity) than cefixime but higher than cefcapene and cefdinir's affinity for other PBPs. In contrast, cefdinir shows markedly higher affinity for H. influenzae PBP3A/B, with an IC50 of 0.060 ± 0.002 μM, demonstrating >100-fold greater inhibitory potency against this critical target compared to other cephalosporins [1].
Table 2: Comparative Inhibition Kinetics of Cefdinir Against Key PBPs
Cephalosporin | S. pneumoniae PBP1A Kd (μM) | S. pneumoniae PBP2X Kd (μM) | H. influenzae PBP3A/B IC50 (μM) |
---|---|---|---|
Cefdinir | 9.70 ± 8.24 | Not reported | 0.060 ± 0.002 |
Cefixime | Higher than cefdinir | Lower than cefdinir | >1.0 |
Cefcapene | 0.005 ± 0.004 | Lower than cefixime | >0.5 |
Cefditoren | 0.005 ± 0.004 | 9.70 ± 8.24 | 0.060 ± 0.002 (PBP3A/B) |
The time-dependent bactericidal activity of cefdinir correlates with its PBP occupancy kinetics. At concentrations exceeding the minimum inhibitory concentration (MIC), cefdinir achieves >90% saturation of S. pneumoniae PBP2X within 15 minutes, while complete inhibition of H. influenzae PBP3 requires prolonged exposure due to this bacterium's slower growth rate. Bacteriolysis occurs when PBP occupancy exceeds a critical threshold (typically >70% for essential PBPs), disrupting peptidoglycan integrity beyond compensatory repair mechanisms. This pharmacodynamic profile underpins the need for sustained antibiotic concentrations above the pathogen MIC during treatment [1] [6].
Cefdinir's C7 β-lactam ring undergoes nucleophilic attack by the catalytic serine residue in PBPs, forming an acyl-enzyme complex. The stability of this complex—determined by deacylation rates—varies significantly among PBP isoforms. In high-molecular-weight PBPs (e.g., PBP2X of pneumococci), the acyl-cefdinir complex exhibits a half-life >60 minutes, effectively trapping the enzyme in an inactive state. This prolonged binding exceeds that observed with earlier cephalosporins like cephalexin (half-life <10 minutes), contributing to cefdinir's extended post-antibiotic effect against streptococci [6] [8].
Cefdinir exhibits enhanced stability against Ambler class A β-lactamases compared to earlier cephalosporins—a property conferred by strategic structural modifications. The aminothiazolyl oxime moiety at C7 sterically hinders access to hydrolytic water molecules within the enzyme's active site. Additionally, the syn-configuration of the oxime group creates electrostatic repulsion against conserved residues (e.g., Glu166 in TEM-1) involved in the deacylation step of β-lactam hydrolysis. These features collectively impede efficient positioning of the β-lactam ring for nucleophilic attack by the serine residue in class A enzymes [4] [7] [10].
Despite these protective features, cefdinir remains vulnerable to extended-spectrum β-lactamases (ESBLs) and AmpC-type enzymes. Hydrolysis studies demonstrate susceptibility to TEM-52 (an ESBL) with catalytic efficiency (kcat/Km) values exceeding 105 M-1s-1. AmpC β-lactamases hydrolyze cefdinir through a unique mechanism involving disruption of the C7 side chain's hydrogen-bonding network, facilitating acylation. The C3 vinyl group in cefdinir partially mitigates this vulnerability by reducing enzyme affinity (higher Km values), but cannot prevent hydrolysis by high-level AmpC producers like Enterobacter cloacae [3] [10].
Table 3: Cefdinir Stability Against Major β-Lactamase Classes
β-Lactamase Class | Representative Enzymes | Hydrolysis Rate (Relative to Penicillin G=100) | Structural Vulnerability in Cefdinir |
---|---|---|---|
Class A (TEM-1) | TEM-1, SHV-1 | 15-25 | Oxime conformation permits limited water access |
Class A (ESBL) | TEM-52, CTX-M-15 | 80-120 | Expanded active site accommodates C7 side chain |
Class C (AmpC) | P99, CMY-2 | 60-90 | Flexible R1 loop enables acylation |
Class B (Metallo-) | NDM-1, IMP-1 | <5 | Lacks affinity for zinc-dependent active sites |
Notably, cefdinir demonstrates near-complete resistance to hydrolysis by class B metallo-β-lactamases (e.g., NDM-1) due to its inability to coordinate zinc ions in the enzyme's active site. This contrasts sharply with carbapenems, which contain the carboxylate group necessary for zinc binding and subsequent ring opening. The molecular basis for this evasion was elucidated through crystallography showing minimal overlap between cefdinir's electrostatic potential and the metallo-enzyme's catalytic pocket [3] [9].
The synergistic interplay between PBP affinity and β-lactamase stability determines cefdinir's clinical efficacy. In β-lactamase-producing Haemophilus influenzae, cefdinir's high PBP3A/B affinity (IC50 0.06 μM) allows sufficient target engagement before enzymatic degradation occurs. This kinetic advantage enables bactericidal activity against strains producing TEM-1, but not against those hyperproducing TEM-52 or AmpC variants. Molecular modeling suggests that mutations widening the β-lactamase active site (e.g., in CTX-M-15) permit more efficient positioning of cefdinir for hydrolysis, explaining emerging resistance patterns in geographic hotspots [1] [10].
Compounds Mentioned in Text
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7